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Compound of Interest

Compound Name: 6-Chloro-2-fluoro-3-iodopyridine

Cat. No.: B2587320 Get Quote

In the landscape of modern drug discovery and synthetic chemistry, the pyridine scaffold

remains a privileged heterocycle, integral to the structure of numerous natural products and

FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and metabolic stability

make it a cornerstone of medicinal chemistry.[3][4][5] The strategic functionalization of the

pyridine ring with multiple, distinct halogens creates a versatile building block with tunable

reactivity and physicochemical properties. 6-Chloro-2-fluoro-3-iodopyridine (CAS 1187732-

65-5) is a prime exemplar of such a scaffold. This guide provides an in-depth analysis of its

properties, a robust examination of its reactivity, and a discussion of its application for

researchers, scientists, and drug development professionals.

The molecule's utility is derived from the orthogonal reactivity of its three halogen substituents.

The iodine at the C3 position serves as a highly reactive handle for transition-metal-catalyzed

cross-coupling reactions. The chlorine at the C6 position offers a secondary site for coupling or

nucleophilic substitution under more forcing conditions, while the fluorine at the C2 position,

typically inert to cross-coupling, profoundly influences the electronic nature of the ring and can

modulate drug-like properties such as lipophilicity and metabolic stability.[6][7] This differential

reactivity allows for sequential, site-selective modifications, making it an invaluable tool for

constructing complex molecular architectures.

Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. While some experimental

data for 6-Chloro-2-fluoro-3-iodopyridine is not publicly documented, its core properties and
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predicted spectral data provide a solid foundation for its use.

Core Physical Properties
The fundamental properties of 6-Chloro-2-fluoro-3-iodopyridine are summarized below.

Researchers should experimentally verify parameters such as melting point and solubility upon

receipt of the material.

Property Value Source(s)

CAS Number 1187732-65-5 [8]

Molecular Formula C₅H₂ClFIN [8][9]

Molecular Weight 257.43 g/mol [8][9]

Monoisotopic Mass 256.89044 Da [10]

Appearance Solid (predicted) [9]

Melting Point Not publicly reported

Boiling Point Not publicly reported

Solubility Not publicly reported

MDL Number MFCD12922962 [8][9]

InChI Key
IKAVUIBZHFWOHF-

UHFFFAOYSA-N
[9]

Spectroscopic Signature for Structural Verification
Structural confirmation relies on a combination of spectroscopic techniques. Below is an expert

analysis of the expected spectral features of 6-Chloro-2-fluoro-3-iodopyridine.

¹H NMR: The spectrum is expected to be simple, showing two signals corresponding to the

two aromatic protons.

The proton at C4 (H-4) will be a doublet, coupled to the proton at C5. Its chemical shift will

be downfield, influenced by the adjacent iodine and the ring nitrogen.
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The proton at C5 (H-5) will also appear as a doublet, coupled to H-4. It will be influenced

by the adjacent chlorine atom. Based on analogous structures like 2-chloro-3-fluoro-5-

iodopyridine, these signals would likely appear in the δ 7.5-8.5 ppm range.[11]

¹³C NMR: Five distinct signals are expected for the pyridine ring carbons. The carbons

attached to the electronegative halogens (C2, C3, C6) will show characteristic shifts and

couplings. The C-F bond will result in a large one-bond coupling constant (¹JC-F), which is a

definitive diagnostic feature. Data from similar compounds like 2-chloro-3-fluoro-5-iodo-4-

methylpyridine can provide reference points for expected chemical shifts.[12]

¹⁹F NMR: A single resonance is expected for the fluorine atom at the C2 position. This signal

will likely be a singlet or a small doublet if long-range coupling to H-4 is resolved.

The IR spectrum provides confirmation of the key functional groups and the aromatic system.

[13]

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.[14][15]

~1600-1400 cm⁻¹: A series of sharp peaks corresponding to the C=C and C=N stretching

vibrations characteristic of the pyridine ring.[14][15]

~1250-1000 cm⁻¹: A strong absorption corresponding to the C-F stretching vibration.

~800-600 cm⁻¹: Absorptions corresponding to C-Cl and C-I stretching vibrations, though

these can be harder to assign definitively in the fingerprint region.

Mass spectrometry confirms the molecular weight and elemental composition.[13]

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z ≈ 257.

Isotopic Pattern: A key diagnostic feature will be the M+2 peak at m/z ≈ 259, with an intensity

approximately one-third of the molecular ion peak. This is the characteristic isotopic

signature of a molecule containing a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[16][17]

Fragmentation: Common fragmentation pathways would involve the loss of iodine (the

weakest C-X bond) or chlorine atoms.
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Synthesis and Purification
While a specific, peer-reviewed synthesis for 6-Chloro-2-fluoro-3-iodopyridine is not readily

available, a plausible and robust synthetic route can be designed based on established

methodologies for polysubstituted pyridines. The following represents a logical, multi-step

approach starting from a commercially available precursor.

Representative Synthetic Workflow
The proposed synthesis begins with 2,6-dichloropyridine and proceeds through nitration,

iodination, reduction, and a final Balz-Schiemann reaction to introduce the fluorine atom.

2,6-Dichloropyridine 2,6-Dichloro-3-nitropyridine HNO₃ / H₂SO₄ 2,6-Dichloro-3-nitro-5-iodopyridine I₂ / Oleum 5-Iodo-6-chloro-3-aminopyridine Fe / AcOH 6-Chloro-2-fluoro-3-iodopyridine

 1. NaNO₂ / HBF₄ 
 2. Heat 

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 6-Chloro-2-fluoro-3-iodopyridine.

Step-by-Step Representative Protocol
Disclaimer:This protocol is a representative example based on established chemical

transformations and should be optimized and performed with all appropriate safety precautions

by trained personnel.

Step 1: Nitration of 2,6-Dichloropyridine

To a stirred solution of fuming sulfuric acid (oleum), cool to 0°C in an ice-salt bath.

Slowly add 2,6-dichloropyridine, ensuring the temperature does not exceed 10°C.

Add fuming nitric acid dropwise over 30 minutes, maintaining the low temperature.

Allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours.

Rationale: The strongly acidic conditions are required to nitrate the electron-deficient pyridine

ring. The nitro group is directed to the 3-position.
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Cool the mixture and pour it carefully onto crushed ice.

Neutralize with a concentrated base (e.g., NaOH solution) and extract the product with a

suitable organic solvent (e.g., dichloromethane).

Dry the organic layer, concentrate, and purify by column chromatography to yield 2,6-

dichloro-3-nitropyridine.

Step 2: Iodination of 2,6-Dichloro-3-nitropyridine

Dissolve 2,6-dichloro-3-nitropyridine in fuming sulfuric acid.

Add iodine powder portion-wise.

Heat the mixture to 100-110°C for 12-18 hours.

Rationale: This is an electrophilic iodination reaction, again requiring harsh conditions due to

the deactivated ring system.

Cool the reaction and quench by pouring onto ice.

Decolorize with sodium thiosulfate solution.

Extract the product, dry, and purify to obtain 2,6-dichloro-3-nitro-5-iodopyridine.

Step 3: Reduction of the Nitro Group

Suspend 2,6-dichloro-3-nitro-5-iodopyridine in acetic acid or ethanol.

Add iron powder and heat the mixture to reflux for 2-4 hours.

Rationale: Iron in acidic medium is a classic and effective method for the reduction of

aromatic nitro groups to amines.

Cool, filter through celite to remove iron salts, and neutralize the filtrate.

Extract the product, dry, and purify to yield 5-iodo-6-chloro-3-aminopyridine.

Step 4: Balz-Schiemann Fluorination
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Dissolve 5-iodo-6-chloro-3-aminopyridine in a cold (0°C) aqueous solution of tetrafluoroboric

acid (HBF₄).

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium tetrafluoroborate

salt, which often precipitates.

Rationale: This diazotization reaction converts the amine into a diazonium group, an

excellent leaving group.

Filter the precipitated diazonium salt, wash with cold ether, and dry carefully.

Gently heat the dry salt until nitrogen evolution ceases (thermal decomposition).

Rationale: The heating of the diazonium tetrafluoroborate salt results in the substitution of

the diazonium group with fluorine.

The resulting crude product, 6-Chloro-2-fluoro-3-iodopyridine, can be purified by

distillation or column chromatography.

Chemical Reactivity and Synthetic Utility
The synthetic power of 6-Chloro-2-fluoro-3-iodopyridine lies in the differential reactivity of its

C-X bonds, allowing for programmed, site-selective functionalization. The general order of

reactivity in palladium-catalyzed cross-coupling is C-I > C-Br >> C-Cl.[18][19]
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6-Chloro-2-fluoro-3-iodopyridine

C3-Arylated Product

Suzuki Coupling
(Ar-B(OH)₂, Pd cat.)

C3-Alkynylated Product

Sonogashira Coupling
(R-C≡C-H, Pd/Cu cat.)

C6-Aminated Product

Buchwald-Hartwig
(R₂NH, Pd cat., Harsh Cond.)

Click to download full resolution via product page

Caption: Regioselective functionalization pathways of the title compound.
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Suzuki-Miyaura Cross-Coupling at the C3-Position
The C-I bond is the primary site for Suzuki coupling, enabling the formation of a C-C bond with

a wide variety of aryl or heteroaryl boronic acids.[19][20]

Exemplar Protocol: Synthesis of 6-Chloro-2-fluoro-3-(phenyl)pyridine

To a degassed mixture of dioxane and water (4:1), add 6-chloro-2-fluoro-3-iodopyridine
(1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

Bubble argon through the solution for 15 minutes.

Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

Heat the reaction mixture to 80-90°C under an inert atmosphere for 6-12 hours, monitoring

by TLC or LC-MS.

Rationale: Pd(0) undergoes oxidative addition into the weak C-I bond. The base activates the

boronic acid for transmetalation onto the palladium center, followed by reductive elimination

to form the product and regenerate the Pd(0) catalyst.[21][22]

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column

chromatography.

Sonogashira Coupling at the C3-Position
This reaction allows for the introduction of terminal alkynes, another crucial functional group in

medicinal chemistry.[18][23][24]

Exemplar Protocol: Synthesis of 6-Chloro-2-fluoro-3-(phenylethynyl)pyridine

To a flask, add 6-chloro-2-fluoro-3-iodopyridine (1.0 eq),

bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq), and copper(I) iodide

(CuI) (0.05 eq).

Evacuate and backfill the flask with argon three times.
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Add degassed triethylamine (TEA) as the solvent and base, followed by phenylacetylene

(1.1 eq).

Stir the reaction at room temperature for 8-16 hours.

Rationale: The Sonogashira reaction involves a dual catalytic cycle. The palladium cycle is

similar to the Suzuki reaction, while the copper cycle facilitates the formation of a copper(I)

acetylide intermediate, which then undergoes transmetalation with the palladium complex.

[18][25]

Upon completion, filter the reaction mixture to remove salts, concentrate the filtrate, and

purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)
While the C-Cl bond is less reactive in cross-coupling, the electron-withdrawing nature of the

ring nitrogen and the fluorine atom can activate it towards nucleophilic aromatic substitution

(SNAr), particularly with strong nucleophiles or under elevated temperatures. The 2-fluoro

substituent itself can also be a site for SNAr, especially with soft nucleophiles.[6]

Applications in Drug Discovery
Halogenated pyridines are indispensable building blocks for creating libraries of compounds for

high-throughput screening and lead optimization.[1][4] The ability to sequentially and selectively

functionalize 6-Chloro-2-fluoro-3-iodopyridine makes it a powerful tool for structure-activity

relationship (SAR) studies.

Scaffold Decoration: The C3-iodo position allows for the introduction of large, diverse

aromatic and heteroaromatic groups via Suzuki coupling, which can probe binding pockets in

biological targets like kinases or proteases.

Vectorial Synthesis: The C6-chloro position can be used in a later step to introduce polar

groups (e.g., amines, alcohols via SNAr) to enhance solubility or target specific interactions.

Modulation of Properties: The C2-fluoro group is a known bioisostere for hydrogen but with

significantly different electronic properties. It can block metabolic oxidation at that position
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and form favorable hydrogen bond or dipole interactions with protein residues, enhancing

binding affinity.[7]

Safety and Handling
As a hazardous chemical, 6-Chloro-2-fluoro-3-iodopyridine requires careful handling in a

controlled laboratory environment.

Hazard Classification: Acutely toxic if swallowed (Acute Tox. 4, H302) and causes serious

eye damage (Eye Dam. 1, H318).[9]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with

side shields, and a lab coat. Handle only in a well-ventilated fume hood.[26][27][28]

Handling: Avoid creating dust. Wash hands thoroughly after handling.[27]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials.[26]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
6-Chloro-2-fluoro-3-iodopyridine is a high-value, strategically designed building block for

advanced chemical synthesis. Its tri-halogenated structure provides a platform for

regioselective, sequential functionalization, enabling the efficient construction of complex

molecular targets. The orthogonal reactivity of the iodo, chloro, and fluoro substituents offers

chemists precise control over synthetic strategy, making this compound an exceptionally

powerful tool in the arsenal of medicinal and materials scientists. Understanding its

physicochemical properties, spectroscopic signatures, and predictable reactivity is key to

unlocking its full potential in the pursuit of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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